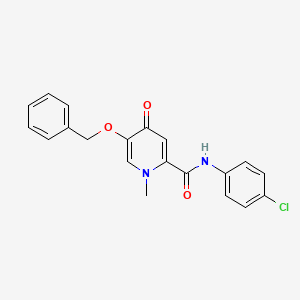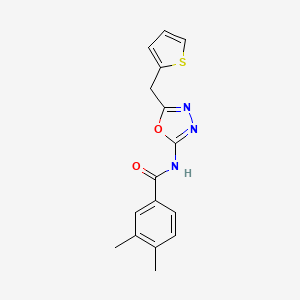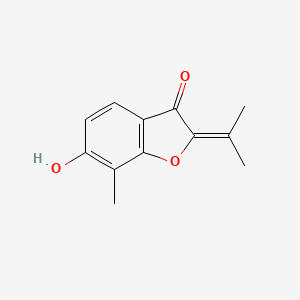
(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in organic synthesis due to their reactivity .
Synthesis Analysis
Hydrazones are typically synthesized by the reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine . The exact synthesis process for “(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a hydrazone derivative would be characterized by the presence of a nitrogen-nitrogen double bond adjacent to a carbon . The exact structure of “(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane” would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane” might undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors such as its molecular weight, solubility, melting point, boiling point, and reactivity . These properties would need to be determined experimentally for “(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane”.Scientific Research Applications
Tautomerism and Isomer Analysis
The scientific research on compounds similar to (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane often focuses on their structural characteristics, including tautomerism and isomerism. For instance, the study of (E)- and (Z)-2-(2-(2-hydroxy-4-nitrophenyl)hydrazono)-1-phenylbutane-1,3-diones provided insights into azo-hydrazo tautomerism, utilizing 15N NMR spectroscopy to differentiate between E- and Z-isomers around the C=N β double bond. This research highlighted the complete existence of these compounds in their respective hydrazo forms in dimethyl sulfoxide (DMSO) and discussed the advantages of 15N NMR spectroscopy in determining the positions of acidic protons and the content of azo-hydrazo (Lyčka, 2018).
Synthesis and Characterization
Another area of research involves the synthesis and characterization of aromatic hydrazones and their metal complexes. For example, the synthesis of a new aromatic hydrazone and its transition metal complexes was explored, where the compound exhibited hydrazone form in both solid state and solution. The study also delved into the pH influence on the molecule, showing azo/enol-hydrazone tautomerism in solution. Furthermore, the antioxidant properties and antimicrobial activities of these compounds were assessed, indicating their potential for broader applications (Kumar, Biju, & Sadasivan, 2018).
Coordination Chemistry and Metal Complexes
Research into the coordination chemistry of hydrazone-based compounds, such as (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione, has been significant. This compound was synthesized and analyzed, revealing its existence as a mixture of enol-azo and hydrazone tautomeric forms in solution. The study also determined the dissociation constants of the compound and the stability constants of its copper(II) complex, showcasing the potential for creating coordination polymers with specific metal coordination geometries (Kopylovich et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-12(13-8-4-2-5-9-13)16-17-14-10-6-3-7-11-15-14/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,17)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROKIYNHZIGYPW-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NCCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NCCCCC1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2815347.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)
![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2815354.png)
![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2815356.png)




![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)